

FPFT-2216 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FPFT-2216	
Cat. No.:	B15608490	Get Quote

Application Notes and Protocols: FPFT-2216

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPFT-2216 is a novel "molecular glue" compound that induces the degradation of specific cellular proteins. It has demonstrated potential applications in cancer and inflammatory disease research.[1] **FPFT-2216** facilitates the interaction between the CRL4CRBN E3 ubiquitin ligase and its neo-substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The primary targets of **FPFT-2216**-induced degradation are phosphodiesterase 6D (PDE6D), casein kinase 1α (CK1 α), and the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5]

This document provides detailed information on the solubility of **FPFT-2216** and protocols for its preparation for both in vitro and in vivo laboratory use.

Physicochemical Properties and Storage

A summary of the key properties and storage recommendations for **FPFT-2216** is provided below.



Property	Value	
Molecular Formula	C12H12N4O3S	
Molecular Weight	292.31 g/mol	
Appearance	Light yellow to light brown solid	
Purity (HPLC)	≥ 95%	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	

Solubility Data

FPFT-2216 exhibits solubility in various solvents, which is crucial for the preparation of stock and working solutions for different experimental setups.

Solvent	Concentration	Notes
DMSO	100 mg/mL (342.10 mM)	Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO.[1]
DMF	Soluble	-

Experimental ProtocolsPreparation of Stock Solutions for In Vitro Use

The following protocol describes the preparation of stock solutions of **FPFT-2216**, typically for use in cell-based assays.

Materials:

- FPFT-2216 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



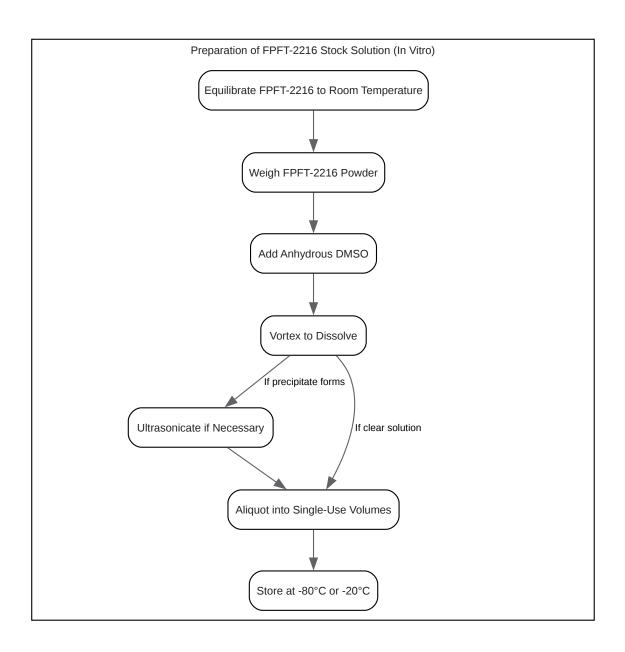
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Equilibrate the **FPFT-2216** powder to room temperature before opening the vial to prevent moisture condensation.
- Aseptically weigh the desired amount of FPFT-2216 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.3421 mL of DMSO to 1 mg of FPFT-2216).
- Vortex the solution thoroughly to facilitate dissolution.
- If precipitation is observed, sonicate the solution in an ultrasonic bath until it becomes clear.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Workflow for Preparing In Vitro Stock Solutions





Click to download full resolution via product page

Caption: Workflow for preparing **FPFT-2216** stock solutions for in vitro experiments.

Preparation of Formulations for In Vivo Use



For animal studies, **FPFT-2216** can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration.[1] Below are established protocols for preparing dosing solutions. It is recommended to prepare these formulations fresh on the day of use.

Protocol 1: PEG300/Tween-80/Saline Formulation

This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (8.55 mM).[1][4]

Vehicle Composition:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure:

- Prepare a stock solution of **FPFT-2216** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 4 volumes of PEG300 and mix thoroughly.
- Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
- Add 4.5 volumes of saline to reach the final desired volume and concentration. Mix well.
- If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: SBE-β-CD/Saline Formulation

This formulation also yields a clear solution with a solubility of ≥ 2.5 mg/mL (8.55 mM).[1]

Vehicle Composition:



- 10% DMSO
- 90% (20% SBE-β-CD in Saline)

Procedure:

- Prepare a stock solution of FPFT-2216 in DMSO.
- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Add 1 volume of the **FPFT-2216** DMSO stock to 9 volumes of the 20% SBE-β-CD solution.
- Mix thoroughly until a clear solution is obtained.

Protocol 3: Corn Oil Suspension

This protocol results in a suspended solution with a solubility of 2.5 mg/mL (8.55 mM) and requires sonication.[1][4]

Vehicle Composition:

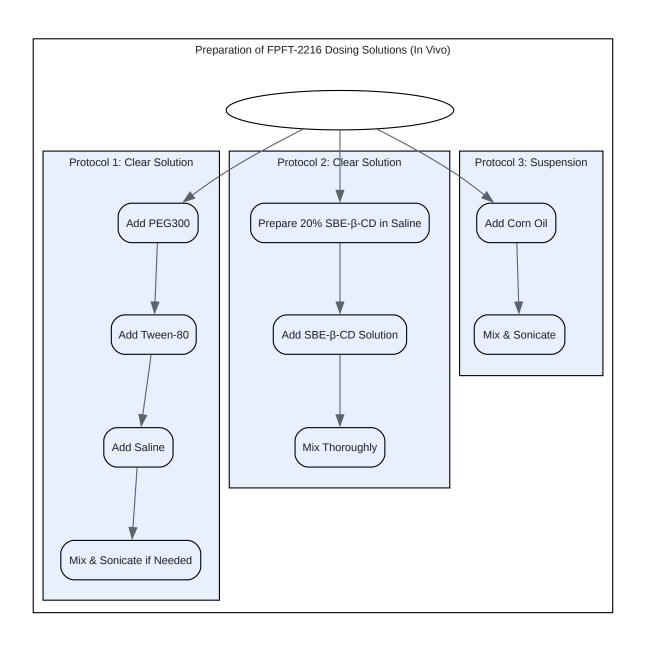
- 10% DMSO
- 90% Corn Oil

Procedure:

- Prepare a stock solution of FPFT-2216 in DMSO.
- Add 1 volume of the FPFT-2216 DMSO stock to 9 volumes of corn oil.
- Mix thoroughly and sonicate to create a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]

Workflow for Preparing In Vivo Formulations





Click to download full resolution via product page

Caption: Workflow for preparing FPFT-2216 formulations for in vivo studies.

Mechanism of Action and Signaling Pathways







FPFT-2216 acts as a molecular glue to induce the degradation of specific proteins. This degradation has been shown to impact key cellular signaling pathways.

Degradation of Target Proteins:

In MOLT4 cells, treatment with 1 μ M **FPFT-2216** for 5 hours leads to the degradation of PDE6D, IKZF1, IKZF3, and CK1 α .[1] Complete degradation of PDE6D is observed within 2 hours and persists for at least 24 hours.[1] In the same cell line, over 50% degradation of PDE6D is seen at a concentration of 8 nM, with maximum degradation of all four targets at 200 nM after 4 hours.[1]

Impact on Signaling Pathways:

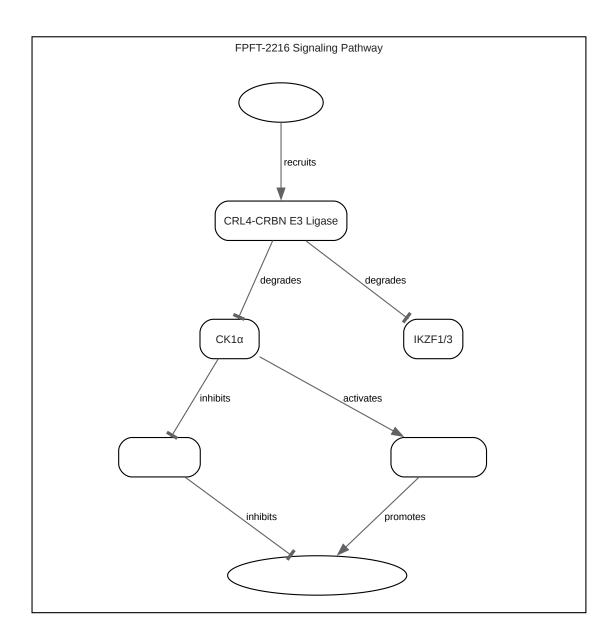
The degradation of these target proteins by **FPFT-2216** has significant downstream effects on cellular signaling, particularly in lymphoma cells:

- Activation of p53 Signaling: The degradation of CK1α by **FPFT-2216** leads to the activation of the p53 signaling pathway. This results in the upregulation of p53 and its transcriptional targets, such as p21 and MDM2.[6]
- Inhibition of NF-κB Signaling: **FPFT-2216** inhibits the CARD11/BCL10/MALT1 (CBM) complex and subsequent phosphorylation of IκBα and NF-κB. This inhibitory effect is also mediated through the degradation of CK1α.[6]

These dual actions on the p53 and NF-kB pathways contribute to the anti-proliferative and anti-tumor effects of **FPFT-2216**.[6]

Signaling Pathway of FPFT-2216





Click to download full resolution via product page

Caption: Simplified signaling pathway of FPFT-2216.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FPFT-2216 solubility and preparation for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608490#fpft-2216-solubility-and-preparation-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com